molecular formula C25H33N7O4 B11610039 6-imino-13-methyl-N,7-bis[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-13-methyl-N,7-bis[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11610039
M. Wt: 495.6 g/mol
InChI Key: RRZZBVYNTHJBDJ-UHFFFAOYSA-N
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Description

6-imino-13-methyl-N,7-bis[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound featuring multiple functional groups, including imino, methyl, morpholinyl, and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-13-methyl-N,7-bis[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazatricyclo core, followed by the introduction of the imino and morpholinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-imino-13-methyl-N,7-bis[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The imino group can be oxidized to form oxo derivatives.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The morpholinyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imino group can yield oxo derivatives, while reduction of the oxo group can produce hydroxyl derivatives.

Scientific Research Applications

6-imino-13-methyl-N,7-bis[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity and stability.

Mechanism of Action

The mechanism of action of 6-imino-13-methyl-N,7-bis[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The morpholinyl groups may enhance the compound’s solubility and facilitate its transport across cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler compound with similar morpholinyl groups, used as a solvent and chemical intermediate.

    Triazoles: Compounds with a triazole ring, known for their antifungal and antibacterial properties.

    Imines: Compounds with an imino group, used in organic synthesis and as intermediates in various chemical reactions.

Uniqueness

6-imino-13-methyl-N,7-bis[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is unique due to its complex structure, which combines multiple functional groups and a tricyclic core

Properties

Molecular Formula

C25H33N7O4

Molecular Weight

495.6 g/mol

IUPAC Name

6-imino-13-methyl-N,7-bis(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C25H33N7O4/c1-18-2-3-21-28-23-20(25(34)32(21)17-18)16-19(24(33)27-4-5-29-8-12-35-13-9-29)22(26)31(23)7-6-30-10-14-36-15-11-30/h2-3,16-17,26H,4-15H2,1H3,(H,27,33)

InChI Key

RRZZBVYNTHJBDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCN4CCOCC4)C(=O)NCCN5CCOCC5)C=C1

Origin of Product

United States

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